molecular formula C15H16ClN3OS2 B2590519 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797573-57-9

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2590519
CAS No.: 1797573-57-9
M. Wt: 353.88
InChI Key: VWHPFSKBZFEQOB-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a unique combination of a thiazepane ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves the formation of the thiazepane and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring. The thiadiazole ring is often synthesized through cyclization reactions involving nitriles and nitrile oxides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing inflammation and cellular damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is unique due to its combination of a thiazepane ring and a thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS2/c1-10-14(22-18-17-10)15(20)19-7-6-13(21-9-8-19)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHPFSKBZFEQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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